molecular formula C20H19NO3 B2483027 methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate CAS No. 865660-54-4

methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate

Cat. No.: B2483027
CAS No.: 865660-54-4
M. Wt: 321.376
InChI Key: NUTKHKXSIRCOLQ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate is a synthetic organic compound with a complex structure It features a pyrrole ring substituted with two methyl groups, connected to a phenoxy group, which is further linked to a benzenecarboxylate moiety

Properties

IUPAC Name

methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14-8-9-15(2)21(14)16-10-12-17(13-11-16)24-19-7-5-4-6-18(19)20(22)23-3/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTKHKXSIRCOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)OC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

Component Quantity Conditions Yield Source
4-Aminophenol 1.0 eq Acetic acid, benzene, 4 h, 110°C 88%
2,5-Hexanedione 1.2 eq

The reaction proceeds via cyclocondensation, where 2,5-hexanedione reacts with 4-aminophenol in acidic conditions to form the pyrrole ring. The acetic acid catalyzes imine formation and subsequent cyclization, while benzene acts as an azeotropic solvent to remove water.

Mechanistic Insights

  • Imine Formation : Protonation of the amine group facilitates nucleophilic attack on the diketone.
  • Cyclization : Intramolecular hemiacetal formation followed by dehydration yields the aromatic pyrrole.

Ether Linkage Formation

Williamson ether synthesis is preferred for coupling Intermediate A with methyl 2-hydroxybenzoate (Intermediate B).

Optimization of Leaving Groups

Leaving Group Base Solvent Temperature Yield Source
Bromide (Intermediate C) K₂CO₃ DMF 80°C 72%
Tosylate NaH THF 60°C 68%

Intermediate C is prepared by treating Intermediate A with PBr₃ in dichloromethane. The bromide exhibits superior leaving-group ability compared to tosylates, reducing side reactions.

Reaction Protocol

  • Activation : Intermediate A (1.0 eq) is treated with PBr₃ (1.5 eq) in anhydrous CH₂Cl₂ at 0°C for 2 h.
  • Coupling : The resulting bromide reacts with methyl 2-hydroxybenzoate (1.1 eq) in DMF with K₂CO₃ (2.0 eq) at 80°C for 12 h.

Esterification and Final Product Isolation

The methyl ester is typically introduced prior to ether formation to avoid hydrolysis during subsequent steps.

Alternative Esterification Routes

Method Reagent Catalyst Yield Purity
Fischer esterification MeOH, H₂SO₄ H₂SO₄ 85% 95%
Acid chloride route SOCl₂, MeOH Pyridine 90% 98%

The acid chloride route provides higher yields but requires stringent moisture control.

Quality Control and Characterization

Critical quality attributes include:

  • Pyrrole regiochemistry : Confirmed via ¹H NMR (δ 6.2–6.4 ppm, pyrrole protons).
  • Ether linkage integrity : IR spectroscopy (C-O-C stretch at 1240 cm⁻¹).
  • Ester purity : HPLC analysis (C18 column, 90:10 acetonitrile/water).

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Diaryl ethers : Suppressed by using a 10% excess of Intermediate B.
    • Ester hydrolysis : Avoided by maintaining anhydrous conditions during coupling.
  • Scale-Up Limitations :

    • Paal-Knorr reaction exothermicity requires controlled addition of diketone.
    • Williamson ether synthesis benefits from microwave-assisted heating (120°C, 30 min).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Phenolic derivatives.

Scientific Research Applications

Methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
  • 2,5-dimethyl-1H-pyrrole

Uniqueness

Methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenoxy acetic acids. The reaction is typically carried out in distilled N,N-dimethylformamide (DMF) using coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) as catalysts under cold conditions .

Structural Confirmation

The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra provide insights into the molecular structure.
  • Mass Spectrometry : Used to determine the molecular weight and confirm the identity of the compound.

Pharmacological Properties

This compound exhibits a range of biological activities that are primarily focused on its interaction with calcium channels. It has been identified as a calcium channel activator (CCA), which differs from classical calcium channel blockers like verapamil and diltiazem. This compound does not act on well-defined calcium channel modulator receptor sites but still promotes calcium uptake in cells .

Efficacy in Biological Models

In vitro studies have demonstrated that this compound has a potent effect on increasing contractility in heart tissue preparations. For instance, its efficacy was compared to other known calcium channel activators, showing a significantly lower EC50 value (0.049 µM) compared to Bay K 8644 (EC50 = 1.95 µM), indicating higher potency in enhancing cardiac contractility .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar pyrrole derivatives:

Study ReferenceCompound TestedBiological ActivityKey Findings
Pyrrole DerivativeAnticancer ActivityShowed significant inhibition of cancer cell proliferation
BenzohydrazideAntioxidant PropertiesExhibited strong free radical scavenging activity
FPL 64176Calcium Channel ActivationPotent activator with low EC50 values in cardiac tissues

Q & A

Q. What are the recommended synthetic routes for methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic aromatic substitution or esterification. Key steps include:

  • Benzoylation: Use of benzoyl chloride derivatives under anhydrous conditions (e.g., dichloromethane as solvent, 0–5°C for controlled reactivity) .
  • Coupling Reactions: Palladium-catalyzed cross-coupling for pyrrole-phenoxy linkages, requiring inert atmospheres (N₂/Ar) and ligands like triphenylphosphine.
  • Optimization: Adjust reaction time (12–24 hours) and temperature (60–80°C) to balance yield and side-product formation. Monitor purity via HPLC or TLC .

Q. Table 1: Example Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
BenzoylationBenzoyl chloride, DCM, 0°C7590
CouplingPd(OAc)₂, PPh₃, 80°C, 18h6285

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Assign peaks to verify ester, pyrrole, and aromatic protons. For example, ester carbonyl signals appear at ~168–170 ppm in ¹³C NMR .
    • FT-IR: Confirm ester C=O stretches (~1720 cm⁻¹) and pyrrole N-H vibrations (~3400 cm⁻¹).
  • Chromatography: Use reverse-phase HPLC with acetonitrile/water gradients to assess purity (>95% required for publication) .
  • Elemental Analysis: Match experimental C/H/N ratios to theoretical values (deviation <0.4%).

Q. What are the key challenges in characterizing the solid-state structure of this compound?

Methodological Answer:

  • Crystallization: Slow vapor diffusion of ether into a DCM solution yields suitable single crystals.
  • X-ray Diffraction: Resolve torsional conformations of the pyrrole-phenoxy linkage (e.g., dihedral angles ~15–25°) and weak intermolecular interactions (C–H⋯O, N–H⋯O) .

Q. Table 2: Crystallographic Data (Example)

ParameterValue
Space GroupP1̄ (triclinic)
Unit Cell (Å)a=10.17, b=10.42, c=15.17
Z2
R-factor0.041

Advanced Research Questions

Q. How do computational methods enhance the understanding of this compound’s reactivity and stability?

Methodological Answer:

  • Reaction Path Search: Quantum mechanical calculations (DFT, B3LYP/6-311+G(d,p)) predict transition states and activation energies for hydrolysis or photodegradation pathways .
  • Solvent Effects: COSMO-RS simulations model solvation effects on reaction rates in polar vs. non-polar solvents .
  • Stability Prediction: MD simulations assess thermal stability by tracking bond dissociation energies under simulated heating (e.g., 300–500 K).

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

Methodological Answer:

  • Data Triangulation: Cross-validate DFT-predicted vibrational spectra with experimental IR/Raman data. Discrepancies >10 cm⁻¹ may indicate overlooked conformers.
  • Error Analysis: Quantify uncertainties in computational methods (e.g., basis set limitations) and experimental setups (e.g., crystal defects in XRD) .
  • Iterative Refinement: Adjust computational parameters (e.g., hybrid functionals, dispersion corrections) to align with observed reaction yields or crystal packing .

Q. How can crystallographic data inform supramolecular interactions in this compound?

Methodological Answer:

  • Hydrogen Bonding: Analyze XRD-derived metrics (distance, angle) for weak C–H⋯O bonds (2.5–3.0 Å) and π-π stacking (3.4–3.8 Å interplanar distances) .
  • Thermal Motion: Use anisotropic displacement parameters to identify flexible regions prone to degradation.
  • Polymorphism Screening: Compare packing motifs across solvent systems (e.g., methanol vs. toluene) to predict stability under storage conditions.

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Membrane Chromatography: Employ functionalized cellulose membranes for selective retention of polar byproducts .
  • Countercurrent Chromatography (CCC): Optimize two-phase solvent systems (e.g., hexane/ethyl acetate/methanol/water) based on partition coefficients .

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